BW 502U83 - 129026-48-8

BW 502U83

Catalog Number: EVT-1212455
CAS Number: 129026-48-8
Molecular Formula: C21H25NO4
Molecular Weight: 355.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

BW 502U83 is primarily derived from modifications of bisantrene, which itself is an anthracene derivative. The compound's classification falls under the category of anticancer agents, specifically targeting various types of cancer through mechanisms that disrupt cellular processes.

Synthesis Analysis

The synthesis of BW 502U83 involves several intricate steps, often requiring specific conditions and reagents to achieve optimal yields.

Synthetic Routes

  1. Initial Steps: The synthesis typically begins with the formation of the bisantrene core structure, followed by the introduction of functional groups that enhance its biological activity.
  2. Reagents and Conditions: Common reagents include:
    • Strong Bases: Sodium hydride or potassium tert-butoxide are often used to facilitate nucleophilic substitutions.
    • Solvents: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for their ability to solvate reactants effectively.
  3. Industrial Methods: In industrial settings, continuous flow reactors may be utilized to improve reaction control and scalability, alongside purification techniques such as chromatography to ensure high purity of the final product .
Molecular Structure Analysis

The molecular structure of BW 502U83 is characterized by its complex arrangement, which includes:

  • Core Structure: An anthracene backbone typical of bisantrene derivatives.
  • Functional Groups: Modifications that may include nitrogen-containing heterocycles, which are crucial for its biological activity.

Structural Data

  • Molecular Formula: The exact molecular formula can vary based on specific substituents introduced during synthesis.
  • 3D Structure Analysis: Computational modeling may be employed to predict interactions with biological targets, providing insights into its pharmacological profile.
Chemical Reactions Analysis

BW 502U83 can undergo a variety of chemical reactions that are essential for its functionalization and application in medicinal chemistry.

Types of Reactions

  1. Oxidation: Can be oxidized using agents like potassium permanganate, leading to hydroxylated derivatives.
  2. Reduction: Reduction reactions with lithium aluminum hydride can yield amine derivatives.
  3. Substitution Reactions: Both nucleophilic and electrophilic substitutions are common, allowing for the introduction of diverse functional groups that can enhance therapeutic efficacy .

Reaction Conditions

  • Common Reagents: Use of halogenated solvents and strong bases facilitates substitution reactions effectively.
  • Major Products: The products formed depend on the specific reagents and conditions employed during these reactions.
Mechanism of Action

The mechanism of action for BW 502U83 involves its interaction with specific molecular targets within cancer cells.

Target Interactions

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Binding: Its unique structure allows it to bind to receptors that modulate cellular signaling pathways, potentially leading to apoptosis in cancer cells.

Biological Pathways

Studies suggest that BW 502U83 alters signaling pathways related to cell survival and growth, making it a promising candidate for further development in cancer therapy .

Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of BW 502U83 is crucial for its application in drug formulation.

Key Properties

  • Solubility: Solubility profiles in various solvents can influence bioavailability.
  • Stability: Thermal and chemical stability under different conditions is essential for storage and handling.
  • Melting Point and Boiling Point: These parameters provide insights into the compound's behavior under various temperatures.

Relevant Data

Experimental data on these properties can guide formulation strategies and predict behavior in biological systems .

Applications

BW 502U83 has significant potential in scientific research and therapeutic applications:

Introduction to BW 502U83: Chemical Classification and Therapeutic Context

Nomenclature and Structural Taxonomy of BW 502U83 as a 2-(Arylmethylamino)-1,3-Propanediol (AMAP) Derivative

BW 502U83 (CAS# 129026-48-8) is classified as a 2-(arylmethylamino)-1,3-propanediol (AMAP) derivative, with the systematic IUPAC name 2-(((10-(2-hydroxyethoxy)-9-anthracenyl)methyl)amino)-2-methyl-1,3-propanediol. Its molecular formula is C₂₁H₂₅NO₄, yielding a molecular weight of 355.43 g/mol. The compound features a central anthracene nucleus modified at the 9-position with a methylamino linker connected to a 2-methyl-1,3-propanediol moiety. A key structural distinction is the 10-(2-hydroxyethoxy) substitution on the anthracene ring, which enhances water solubility compared to unmodified anthracenediones. The AMAP scaffold is characterized by the presence of amino alcohol functionalities that facilitate DNA interaction through groove binding and partial intercalation [1].

  • Chemical Specifications: Elemental analysis confirms a composition of C (70.96%), H (7.09%), N (3.94%), and O (18.01%). The compound appears as a solid powder with >98% purity and exhibits stability for >3 years when stored at -20°C. It is soluble in DMSO, forming stock solutions suitable for in vitro studies [1].
  • Stereoelectronic Properties: The SMILES notation (OCC(C)(NCC₁=C₂C=CC=CC₂=C(OCCO)C₃=CC=CC=C₁₃)CO) reveals an extended conjugated system that facilitates π-stacking with DNA base pairs. The terminal hydroxy groups enable hydrogen bonding with the phosphate backbone, while the methyl substitution at the 2-position of the propanediol chain induces steric constraints that optimize DNA binding affinity [1] [6].

Table 1: Chemical Identity of BW 502U83

PropertyValue
CAS Registry Number129026-48-8
IUPAC Name2-(((10-(2-Hydroxyethoxy)-9-anthracenyl)methyl)amino)-2-methyl-1,3-propanediol
Molecular FormulaC₂₁H₂₅NO₄
Molecular Weight355.43 g/mol
SynonymsBW502U83, BW-502U83, BW 502U83
SMILESOCC(C)(NCC₁=C₂C=CC=CC₂=C(OCCO)C₃=CC=CC=C₁₃)CO

Historical Development of Bisantrene Analogs in Antineoplastic Research

The discovery of BW 502U83 originated from systematic efforts to overcome limitations of bisantrene (9,10-anthracenedicarboxaldehyde bis[(4,5-dihydro-1H-imidazol-2-yl)hydrazone] dihydrochloride), an early anthracene-based DNA intercalator. Bisantrene demonstrated potent antitumor activity but exhibited severe clinical drawbacks, including cardiotoxicity and unpredictable pharmacokinetics. In the 1980s, researchers at Burroughs Wellcome initiated structural modifications focusing on two strategies: (1) replacing the imidazolylhydrazone side chains with less basic amines to reduce cellular accumulation in cardiac tissue, and (2) introducing solubilizing groups to mitigate precipitation at physiological pH [5].

  • First-Generation Analogs: Early analogs featured saturated dialkylaminoethyl side chains (e.g., compound 6: N,N'-bis[2-(dimethylamino)ethyl]-9,10-anthracenebis(methylamine)). While these showed in vitro cytotoxicity against human tumor cell lines, they failed against fresh human tumor explants and murine P388 leukemia models. Neurotoxicity from rapid administration further limited development [5].
  • AMAP Scaffold Emergence: The breakthrough came with Bair et al.'s discovery that 2-[(arylmethyl)amino]-2-methyl-1,3-propanediol derivatives could intercalate DNA without bisantrene's toxicity profile. Pyrenylmethylamino alcohols served as prototypes, with subsequent optimization leading to anthracene-based AMAPs. BW 502U83 emerged as a lead compound by incorporating a hydroxyethoxy solubilizing group at C-10 of the anthracene ring, significantly improving pharmacological properties while retaining DNA affinity [1] [6].

Table 2: Evolution of Bisantrene Analogs Leading to BW 502U83

Compound GenerationStructural FeaturesLimitations
Bisantrene (Prototype)9,10-Anthracenedione with imidazolylhydrazone chainsCardiotoxicity, poor solubility
Dialkylaminoethyl AnalogsSaturated chains with tertiary aminesNeurotoxicity, marginal in vivo activity
Pyrenyl AMAP Prototypes(1-Pyrenylmethyl)amino alcohol coresLimited tumor model efficacy
BW 502U83 (Optimized)Anthracene + hydroxyethoxy + AMAP chainHigh DNA affinity, improved solubility

Position of BW 502U83 Within the Anthracene-Dione Antitumor Agent Family

BW 502U83 occupies a distinctive niche within the anthracene-based antitumor agents due to its non-classical interaction with DNA. Unlike traditional anthracene-9,10-diones (e.g., mitoxantrone or bisantrene) that function primarily as planar intercalators, BW 502U83 employs a dual mechanism: (1) partial intercalation of its anthracene ring between DNA base pairs, and (2) minor groove binding via its propanediol side chains. Thermal denaturation studies demonstrate a ΔTₘ value of 8.2°C for calf thymus DNA, indicating moderate intercalative strength. However, its unwinding angle of 12° in closed-circular DNA exceeds that of classical intercalators like doxorubicin (8°), suggesting additional binding modalities [1] [2].

  • Structural Comparisons: The 10-(2-hydroxyethoxy) substitution distinguishes BW 502U83 from 2,6-disubstituted anthracene-9,10-diones (general formula Ar(NHCO(CH₂)ₙNR₂)₂). While the latter rely on symmetric bis(aminoalkanamido) chains for major/minor groove occupancy, BW 502U83's asymmetric AMAP side chain allows deeper minor groove penetration. Molecular modeling confirms hydrogen bonding between its terminal hydroxyl groups and thymine O2 atoms at G-C rich regions, explaining sequence selectivity [2] [5].
  • Biological Significance: This hybrid binding mode correlates with BW 502U83's efficacy in murine and human tumor models, including malignancies resistant to classical anthracyclines. Protein-associated DNA strand break assays reveal that BW 502U83 induces significantly fewer single-strand breaks than bisantrene at equitoxic concentrations, indicating reduced genotoxicity. Instead, its cytotoxicity stems from reversible inhibition of topoisomerase II and disruption of DNA polymerase activity, mechanisms validated through macromolecular synthesis inhibition studies [1] [6].

Table 3: Structural and Functional Comparison of Anthracene-Based Antitumor Agents

ParameterClassical Anthracenediones (e.g., Mitoxantrone)2,6-Disubstituted AnalogsBW 502U83
Core Structure9,10-Anthracenedione9,10-Anthracenedione with bis-amide chains9-Hydroxyethoxy anthracene + AMAP chain
DNA Binding ModePlanar intercalation (ΔTₘ ~6–8°C)Major/minor groove occupationHybrid: Partial intercalation + groove binding (ΔTₘ ~8.2°C)
Side Chain FlexibilityRigid cationic tailsSemi-flexible alkyl spacersConformationally constrained propanediol
Primary MechanismTopoisomerase II poisoningReversible DNA complexationTopo II inhibition + DNA polymerase disruption

BW 502U83 exemplifies the strategic optimization of anthracene-based therapeutics through rational structural taxonomies. Its AMAP-derived architecture redefines DNA targeting by merging groove binding with intercalative forces, offering a template for next-generation antineoplastic agents.

Properties

CAS Number

129026-48-8

Product Name

BW 502U83

IUPAC Name

2-[[10-(2-hydroxyethoxy)anthracen-9-yl]methylamino]-2-methylpropane-1,3-diol

Molecular Formula

C21H25NO4

Molecular Weight

355.4 g/mol

InChI

InChI=1S/C21H25NO4/c1-21(13-24,14-25)22-12-19-15-6-2-4-8-17(15)20(26-11-10-23)18-9-5-3-7-16(18)19/h2-9,22-25H,10-14H2,1H3

InChI Key

JPCHHZXQVHSGGC-UHFFFAOYSA-N

SMILES

CC(CO)(CO)NCC1=C2C=CC=CC2=C(C3=CC=CC=C31)OCCO

Synonyms

502U83
BW 502U83
BW-502U83
BW502U83

Canonical SMILES

CC(CO)(CO)NCC1=C2C=CC=CC2=C(C3=CC=CC=C31)OCCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.